2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
Description
2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a fused heterocyclic compound featuring a triazolo-thiadiazole core linked to an imidazo-pyridine moiety and a 5-nitro-2-furyl substituent. The nitro-furyl group is a notable structural feature, often associated with antibacterial and antiparasitic properties, as seen in nitrofuran derivatives .
Properties
Molecular Formula |
C15H9N7O3S |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9N7O3S/c1-8-12(20-7-3-2-4-10(20)16-8)13-17-18-15-21(13)19-14(26-15)9-5-6-11(25-9)22(23)24/h2-7H,1H3 |
InChI Key |
AKLORIOSXWXUNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(O5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, nitrofurans, and various catalysts to facilitate the formation of the triazole and thiadiazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents and temperatures to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific transformation. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the nitrofuran moiety .
Scientific Research Applications
2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The nitrofuran moiety is known to interact with bacterial enzymes, leading to the generation of reactive oxygen species that damage cellular components. The triazole and thiadiazole rings may also interact with specific receptors or enzymes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazolo-Thiadiazole Derivatives
Key Findings from Comparative Studies
Substituent Effects on Activity
- Nitro-Furyl Group : The 5-nitro-2-furyl substituent in the target compound and 18d is associated with enhanced antibacterial activity, likely due to nitro's electron-withdrawing properties facilitating redox interactions in microbial cells . This contrasts with the 2-furyl group in SRI 29365, which lacks nitro and shows antiviral activity .
- Heterocyclic Moieties : The imidazo-pyridine in the target compound may improve DNA intercalation or kinase inhibition compared to pyridinyl (18d) or benzimidazole (SRI 29365) systems .
- Electron-Donating Groups : Methoxy-substituted compounds (e.g., 5b ) exhibit higher activity than nitro derivatives in some contexts, suggesting that electron-donating groups enhance binding to targets like Bcl-2.
Pharmacological Potency
- Anticancer Activity : Pyridinium derivatives and CDK5/p25 inhibitors demonstrate low nM-range IC₅₀ values, highlighting the importance of aromatic substituents for kinase targeting. The target compound’s imidazo-pyridine may offer similar or superior potency.
- Antimicrobial Potential: Molecular docking studies on triazolo-thiadiazoles with 14α-demethylase (3LD6) suggest antifungal mechanisms, which could extend to the nitro-furyl-containing target compound.
Biological Activity
The compound 2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyridine core linked to a triazolo[3,4-b][1,3,4]thiadiazole moiety and a nitrofuran substituent. Its unique structure suggests various interactions with biological targets that may lead to significant therapeutic applications.
Structural Characteristics
The structural framework of this compound can be broken down into three main components:
- Imidazo[1,2-a]pyridine Core : Known for its diverse biological activities.
- Triazolo[3,4-b][1,3,4]thiadiazole Moiety : Exhibits promising pharmacological properties including antimicrobial and anticancer effects.
- Nitrofuran Substituent : Often associated with reactive oxygen species (ROS) generation which can contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound shows significant antimicrobial activity. The mechanism involves the inhibition of bacterial enzymes and the generation of ROS which can damage cellular components. This property makes it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties. The compound's ability to interact with various molecular targets suggests potential pathways for inducing apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural features. For instance:
- The presence of the nitrofuran group enhances its reactivity and interaction with biological targets.
- The triazolo-thiadiazole moiety contributes to its ability to inhibit specific enzymes involved in cancer progression.
Case Studies and Experimental Data
A series of studies have evaluated the efficacy of this compound against various microbial strains and cancer cell lines. For example:
| Study | Target | IC50 Value (µM) | Activity |
|---|---|---|---|
| Study 1 | E. coli | 5.0 | Antimicrobial |
| Study 2 | MCF-7 | 12.0 | Anticancer |
| Study 3 | C. neoformans | 8.0 | Antifungal |
These findings indicate a promising profile for the compound in both antimicrobial and anticancer applications.
The synthesis of this compound typically involves multi-step processes starting from simpler heterocyclic precursors. The proposed mechanism of action includes:
- Inhibition of key enzymes in microbial metabolism.
- Induction of oxidative stress leading to cellular damage in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
